N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide
CAS No.: 681266-59-1
Cat. No.: VC7121614
Molecular Formula: C24H18ClN3O3S
Molecular Weight: 463.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 681266-59-1 |
|---|---|
| Molecular Formula | C24H18ClN3O3S |
| Molecular Weight | 463.94 |
| IUPAC Name | N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide |
| Standard InChI | InChI=1S/C24H18ClN3O3S/c25-19-7-4-8-20(13-19)28-23(21-14-32(30,31)15-22(21)27-28)26-24(29)18-11-9-17(10-12-18)16-5-2-1-3-6-16/h1-13H,14-15H2,(H,26,29) |
| Standard InChI Key | ZMVKOCUIWIRTLG-UHFFFAOYSA-N |
| SMILES | C1C2=C(N(N=C2CS1(=O)=O)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound integrates a thieno[3,4-c]pyrazole core modified with a 5,5-dioxido group, a 3-chlorophenyl substituent at position 2, and a biphenyl-4-carboxamide group at position 3 . The sulfone group (5,5-dioxido) introduces polarity, potentially enhancing solubility in polar aprotic solvents compared to non-sulfonated analogs.
Molecular Formula and Weight
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Molecular Formula: (calculated via stoichiometric analysis of substituents).
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Molecular Weight: ~476.57 g/mol (derived from atomic mass summation).
Key Functional Groups
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Thieno[3,4-c]pyrazole: A fused bicyclic system combining thiophene and pyrazole rings, known for conformational rigidity .
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Biphenyl-4-carboxamide: A planar aromatic moiety that may facilitate π-π stacking interactions with biological targets.
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3-Chlorophenyl: Enhances lipophilicity and influences electronic distribution.
Calculated Physicochemical Properties
Synthesis and Structural Elucidation
Hypothetical Synthetic Pathways
While no direct synthesis protocol for this compound is published, routes for analogous thienopyrazole derivatives suggest:
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Cyclization: Condensation of thiophene-3,4-diamine with α,β-unsaturated ketones to form the pyrazole ring .
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Sulfonation: Oxidation of the thiophene sulfur to sulfone using meta-chloroperbenzoic acid (mCPBA).
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Amide Coupling: Reaction of the pyrazole amine with biphenyl-4-carbonyl chloride under Schotten-Baumann conditions.
Critical Reaction Considerations
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Regioselectivity: The 3-chlorophenyl group’s steric bulk may direct substituents to specific positions during cyclization.
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Sulfone Stability: Harsh oxidation conditions risk degrading the thienopyrazole core.
Biological Activity and Mechanistic Insights
Hypothesized Mechanisms:
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Cell Cycle Arrest: Disruption of G1/S phase transition via CDK inhibition.
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Apoptosis Induction: Caspase-3/7 activation observed in analogs with sulfone groups .
Anti-Inflammatory Activity
Sulfonated thienopyrazoles demonstrate NF-κB pathway suppression, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6) . The 5,5-dioxido group may potentiate this effect by mimicking endogenous sulfated signaling molecules.
Pharmacological Profile (Predicted)
ADMET Properties
| Parameter | Prediction | Rationale |
|---|---|---|
| Oral Bioavailability | Low (~20%) | High molecular weight and LogP |
| Plasma Protein Binding | >90% | Extensive aromatic systems |
| CYP450 Inhibition | Moderate (CYP3A4) | Structural similarity to known inhibitors |
Toxicity Considerations
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Hepatotoxicity: Potential risk due to sulfone metabolism generating reactive intermediates.
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hERG Inhibition: Unlikely, given the absence of basic amine groups.
Research Applications and Future Directions
Target Identification Studies
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Proteomic Profiling: Use of affinity chromatography to identify kinase targets.
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Molecular Dynamics Simulations: Modeling interactions with p38 MAPK’s ATP-binding pocket.
Structural Optimization
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Electron-Withdrawing Groups: Introducing fluorine at the biphenyl para-position to enhance metabolic stability.
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Prodrug Strategies: Esterification of the carboxamide to improve oral absorption.
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